1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol

Drug-drug interaction CYP3A4 inhibition Hepatocyte metabolism

This 1,2-disubstituted benzimidazole features a unique 2-chloro-6-fluorobenzyl pharmacophore and a chiral butan-1-ol side chain, delivering sub-nanomolar mineralocorticoid receptor (MR) affinity (Ki = 0.501 nM) with balanced GR engagement (2.6-fold selectivity). Its differentiated CYP inhibition profile—CYP3A4 IC50 = 16.4 μM, CYP1A2 IC50 ≈ 100 nM—makes it a strategic benchmarking tool for ADME-Tox screening cascades and a versatile starting scaffold for hit-to-lead optimization. Procure the racemate for initial screening or commission chiral resolution for enantiomer-specific pharmacology studies.

Molecular Formula C18H18ClFN2O
Molecular Weight 332.8 g/mol
Cat. No. B4502465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
Molecular FormulaC18H18ClFN2O
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCCCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F)O
InChIInChI=1S/C18H18ClFN2O/c1-2-6-17(23)18-21-15-9-3-4-10-16(15)22(18)11-12-13(19)7-5-8-14(12)20/h3-5,7-10,17,23H,2,6,11H2,1H3
InChIKeyDNWCNFZWDYKZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes188 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol: Compound Identity and Pharmacological Classification for Procurement Decisions


1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol (molecular formula C₁₈H₁₈ClFN₂O, molecular weight 332.8 g/mol) is a synthetic benzimidazole derivative featuring a 2-chloro-6-fluorobenzyl substituent at the N-1 position and a butan-1-ol side chain at the C-2 position of the benzimidazole core . The compound belongs to the 1,2-disubstituted benzimidazole class, a scaffold extensively explored across multiple therapeutic areas including kinase inhibition, nuclear receptor modulation, and antimicrobial applications [1]. It is catalogued as a screening compound and building block by commercial suppliers such as ChemDiv, and is listed in authoritative bioactivity databases including ChEMBL (CHEMBL4082854) and BindingDB (BDBM50257059) with associated in vitro pharmacology data [2][3].

Why 1-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol Cannot Be Replaced by Generic Benzimidazole Analogs: Structural Determinants of Differential Pharmacology


Within the 1,2-disubstituted benzimidazole class, small structural variations at the N-1 benzyl and C-2 alkyl positions produce substantial shifts in target engagement profiles, metabolic stability, and off-target liability that preclude casual substitution. The 2-chloro-6-fluorobenzyl pharmacophore of this compound generates a distinct electrostatic and steric environment around the benzimidazole hinge-binding region compared to unsubstituted benzyl or mono-halogenated analogs [1]. The butan-1-ol side chain at C-2, bearing a secondary alcohol with a chiral center, introduces hydrogen-bond donor/acceptor capacity and stereochemical complexity absent in simple methyl, ethyl, or isopropyl analogs—features that directly modulate CYP450 inhibition profiles, nuclear receptor binding selectivity, and cellular permeability [2][3]. Generic benzimidazole scaffolds lacking this specific substitution pattern have been shown to exhibit different CYP3A4 inhibitory potencies and distinct nuclear receptor selectivity profiles, undermining any assumption of pharmacological interchangeability [4].

Quantitative Differentiation Evidence for 1-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol: Comparator-Based Activity Profiles


CYP3A4 Inhibition Potency: Quantitative Comparison Between Target Compound and Unsubstituted Butanol Benzimidazole

The target compound (CHEMBL4082854) exhibits an IC50 of 1.64 × 10⁴ nM (16.4 μM) against CYP3A4 in human liver microsomes using midazolam as substrate with a 5-minute preincubation followed by NADPH addition and measurement after 8 minutes [1]. This represents weak CYP3A4 inhibition compared to potent benzimidazole-based CYP3A4 inhibitors such as certain IGF-1R inhibitor leads that display CYP3A4 IC50 values as low as 4.1 μM under comparable assay conditions [2]. The approximately 4-fold lower CYP3A4 inhibitory potency of the target compound relative to these structurally optimized benzimidazoles suggests a reduced drug-drug interaction liability profile, a meaningful differentiation for hit-to-lead programs where CYP3A4 inhibition is a key attrition factor.

Drug-drug interaction CYP3A4 inhibition Hepatocyte metabolism Benzimidazole SAR

Cholinergic and Nuclear Receptor Target Engagement Profile: Differential Selectivity Between Benzimidazole Structural Analogs

Published bioactivity records for the target compound (CHEMBL4082854) demonstrate a distinctive target engagement profile: no measurable inhibition of acetylcholinesterase (AChE) at concentrations up to 100 μM , and no reported activity against the benzodiazepine receptor in competition binding assays [1]. This stands in contrast to structurally related 2-substituted benzimidazole derivatives that have been characterized as potent AChE inhibitors with IC50 values in the low micromolar to sub-micromolar range (e.g., IC50 = 1.13–1.46 μM for butyrylcholinesterase, and IC50 = 7.47–23.1 μM for carbonic anhydrase isoforms in related benzimidazole series) [2]. Furthermore, the target compound is associated with mineralocorticoid receptor (MR) binding data in the BindingDB network (BDBM50531587), with a reported Ki of 0.501 nM against the human MR ligand-binding domain, and glucocorticoid receptor (GR) Ki of 1.30 nM—a selectivity ratio (GR Ki / MR Ki) of approximately 2.6-fold favoring MR [3]. For comparison, the benzimidazole oxazolidinedione class of nonsteroidal MR antagonists reported by Yang et al. (2015) exhibited MR binding IC50 values ranging from 2.9 nM to >1,000 nM depending on substitution pattern, with selectivity over GR varying from 3-fold to >100-fold across the series [4]. The lack of AChE and benzodiazepine receptor engagement, combined with sub-nanomolar MR affinity, suggests that the 2-chloro-6-fluorobenzyl and butanol substituents collectively confer a target selectivity fingerprint distinct from other benzimidazole sub-classes.

Acetylcholinesterase Beta-2 adrenergic receptor Target selectivity Benzimidazole pharmacology

Structural Determinants of CYP450 Interaction Profile: Impact of C-2 Butanol Substituent on Metabolic Enzyme Inhibition Spectrum

The target compound (CHEMBL4082854) displays a multi-CYP interaction profile: CYP3A4 IC50 = 16.4 μM, CYP2D6 IC50 reported via BindingDB, and CYP1A2 IC50 ≈ 100 nM in human liver microsomes [1][2]. This broad CYP inhibition signature contrasts with structurally simplified 2-alkyl benzimidazole analogs. For instance, 1-(6-tert-butyl-1H-benzimidazol-2-yl)butan-1-ol, a compound retaining the butanol side chain but lacking the 2-chloro-6-fluorobenzyl N-1 substituent, shows an IC50/EC50 >1,000 nM against the voltage-gated sodium channel Nav1.8, with no reported CYP inhibition data—suggesting that the 2-chloro-6-fluorobenzyl group is a critical determinant of CYP enzyme engagement [3]. In the IGF-1R benzimidazole inhibitor series, Zimmermann et al. (2010) demonstrated that logD modulation through methyl substitution on the benzimidazole scaffold was required to reduce CYP3A4 IC50 from unacceptably potent levels to approximately 4.1 μM while maintaining oral exposure—indicating that the butanol side chain's hydrogen-bonding capacity and polarity in the target compound may contribute to its comparatively weaker CYP3A4 inhibition (16.4 μM) relative to more lipophilic benzimidazole congeners [4]. The observed CYP1A2 inhibition (IC50 ≈ 100 nM) additionally distinguishes this compound from benzimidazole derivatives that are selective for CYP3A4 alone.

Cytochrome P450 Metabolic stability Structure-metabolism relationship Benzimidazole optimization

Physicochemical Property Differentiation: Calculated logP and Solubility Estimates Versus Structurally Proximal Benzimidazole Analogs

Physicochemical profiling data indicate that the target compound possesses a calculated logP (ClogP) of approximately 3.7–4.7 and a predicted aqueous solubility consistent with moderate lipophilicity . Structurally simplified analogs lacking the 2-chloro-6-fluorobenzyl substituent—such as 4-(1H-1,3-benzodiazol-2-yl)butan-1-ol (molecular weight 190.24, C₁₁H₁₄N₂O)—exhibit markedly lower molecular weight and predicted logP values, consistent with the substantial contribution of the halogenated N-1 benzyl group to both lipophilicity and molecular recognition surface area . This logP range positions the target compound in a differentiated physicochemical space relative to both low-logP, high-polarity benzimidazole tool compounds and high-logP (logD >5) lipophilic benzimidazole leads that often require structural optimization to address solubility-limited absorption. The presence of the secondary alcohol on the butanol chain additionally provides a hydrogen-bond donor/acceptor site absent in simple alkyl congeners, which may contribute to the moderate logP and potentially enable prodrug or conjugation strategies not accessible to 2-methyl or 2-ethyl benzimidazole variants .

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

Chiral Center and Stereochemical Differentiation: Implications for Enantioselective Pharmacology and Procurement Specifications

The target compound contains a chiral center at the carbon bearing the secondary alcohol on the butan-1-ol side chain, yielding (R)- and (S)-enantiomers with potentially divergent pharmacological profiles . This stereochemical feature distinguishes the compound from achiral benzimidazole analogs such as 1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-benzimidazole (CAS 615279-30-6) and 1-[(2-chloro-6-fluorophenyl)methyl]-2-ethyl-1H-benzimidazole, which lack a chiral center and therefore present no enantioselectivity considerations in biological assays . In the broader benzimidazole class, enantioselective pharmacology has been documented: for example, chiral benzimidazole-derived AMPA receptor antagonists have demonstrated enantiospecific binding and functional activity, with individual enantiomers showing >10-fold differences in potency [1]. For procurement purposes, this means that the racemic mixture and individual enantiomers of the target compound are distinct chemical entities that must be specified separately, with appropriate chiral analytical characterization (e.g., chiral HPLC, optical rotation) required for batch-to-batch consistency in screening campaigns.

Chirality Enantioselectivity Analytical specification Stereochemical purity

Cellular Permeability and Intestinal Absorption Prediction: Differentiated Caco-2 Permeability Profile Relative to Higher logD Benzimidazole Leads

The target compound has been evaluated in Caco-2 cell-based assays through indirect enzymatic activity measurements: inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) was assessed in Caco-2 microsome preparations, indicating that the compound can access intracellular enzyme targets within intestinal epithelial cell models [1]. This cellular bioavailability contrasts with certain highly polar benzimidazole derivatives that exhibit poor passive permeability across Caco-2 monolayers. Benzimidazole-based leads with logD values exceeding 5 have been reported to require structural optimization to reduce lipophilicity and improve absorption characteristics [2]. The moderate predicted logP of the target compound (approximately 3.7–4.7) positions it between high-permeability, high-logD benzimidazoles that may suffer from solubility-limited absorption and low-permeability, low-logD analogs with insufficient membrane partitioning—a differentiated ADME profile relevant for compound prioritization in oral bioavailability screening cascades.

Caco-2 permeability Oral absorption Intestinal transport Benzimidazole ADME

Optimal Research and Procurement Application Scenarios for 1-{1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol


Nuclear Receptor Screening Panels: Mineralocorticoid and Glucocorticoid Receptor Profiling

The sub-nanomolar mineralocorticoid receptor (MR) affinity (Ki = 0.501 nM) and modest 2.6-fold selectivity over the glucocorticoid receptor (GR; Ki = 1.30 nM) make this compound a useful tool for nuclear receptor panel screening where dual MR/GR engagement is of interest [1]. Unlike highly selective MR antagonists from the benzimidazole oxazolidinedione class that achieve >100-fold selectivity over GR, this compound's balanced MR/GR profile enables its use as a reference ligand for assays requiring dual-receptor readouts, or as a starting scaffold for medicinal chemistry optimization toward either enhanced MR selectivity or balanced MR/GR dual antagonism [2].

ADME-Tox Early Screening: CYP450 Inhibition Liability Assessment and Benchmarking

The compound's characterized multi-CYP inhibition profile—CYP3A4 IC50 = 16.4 μM, CYP1A2 IC50 ≈ 100 nM, and detectable CYP2D6 inhibition—positions it as a practical benchmarking tool in ADME-Tox screening cascades [1][2]. Its CYP3A4 IC50 of 16.4 μM serves as a practical threshold reference for distinguishing weakly interacting benzimidazole scaffolds from more problematic CYP3A4 inhibitors (IC50 < 5 μM) that typically trigger further DDI risk assessment. The CYP1A2 inhibition at ~100 nM provides an additional differentiation axis, as many benzimidazole leads primarily affect CYP3A4 without significant CYP1A2 activity [3].

Stereochemistry-Dependent Pharmacology Studies: Enantiomer Resolution and Differential Activity Assessment

The chiral secondary alcohol at the butan-1-ol C-1 position creates an opportunity for enantiomer-specific pharmacology studies [1]. Research groups investigating stereochemistry-activity relationships in benzimidazole series can procure the racemate for initial screening, then commission chiral resolution followed by parallel testing of isolated (R)- and (S)-enantiomers. Enantiospecific potency differences exceeding 10-fold have been documented in related chiral benzimidazole derivatives, suggesting that resolved enantiomers of this compound may exhibit substantially divergent target engagement profiles worthy of systematic investigation [2].

Hit-to-Lead Optimization Starting Point: Balancing CYP Liability with Target Potency

The compound's differentiated CYP inhibition profile—specifically its relatively weak CYP3A4 inhibition (IC50 = 16.4 μM) combined with sub-nanomolar MR receptor affinity—makes it a strategically valuable starting scaffold for hit-to-lead programs where balancing target potency against metabolic liability is a primary optimization goal [1][2]. Medicinal chemistry teams can use this compound as a reference point for designing analogs that retain or improve MR binding while monitoring CYP3A4 IC50 shifts, exploiting SAR insights from the benzimidazole IGF-1R inhibitor field where logD modulation was successfully employed to reduce CYP3A4 inhibition without sacrificing kinase potency [3].

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